Carbidopa ethyl
Description
Historical Trajectory and Academic Context of Carbidopa (B1219) Ethyl Research
The investigation into Carbidopa ethyl is rooted in the broader scientific effort to enhance the pharmacokinetics of the Levodopa-Carbidopa combination therapy. The relatively short half-lives of both Levodopa (B1675098) and Carbidopa have historically driven research into developing prodrugs—inactive compounds that are metabolized into their active forms in the body. google.comgoogle.com The rationale for creating ester prodrugs, such as the ethyl ester of Levodopa and this compound, was to improve properties like solubility and bioavailability, potentially leading to more sustained and stable drug levels. google.comgoogle.commdpi.com
Academic and industrial research has explored various ester derivatives of both Levodopa and Carbidopa to this end. google.comgoogle.com this compound ester, alongside other derivatives like the methyl and propyl esters, has been mentioned in patent literature as a potential component in advanced drug formulations, including stable liquid compositions for administration. google.comgoogle.comgoogleapis.com
Concurrently, this compound gained significance in the field of pharmaceutical analysis. It is recognized as a known impurity in the manufacturing of Carbidopa, designated as "Carbidopa EP Impurity F". evitachem.comobrnutafaza.hr Its synthesis and characterization are crucial for ensuring the quality, stability, and safety of Carbidopa drug products, in line with regulatory standards. daicelpharmastandards.comevitachem.com This dual identity—as a potential therapeutic agent and a critical quality control standard—has made it a well-characterized compound available for diverse research purposes. daicelpharmastandards.comsynzeal.com
Foundational Research Hypotheses and Scientific Significance of this compound
The foundational hypothesis driving the study of this compound is that it functions as an effective prodrug of Carbidopa, offering potential pharmacokinetic advantages over the parent molecule. biosynth.com By modifying Carbidopa with an ethyl ester group, researchers hypothesized that the resulting compound could exhibit enhanced properties that would allow for more efficient delivery and a more sustained release of active Carbidopa upon in-vivo hydrolysis. biosynth.comgoogle.com This, in turn, would improve the inhibition of the aromatic L-amino acid decarboxylase enzyme, which is responsible for the premature conversion of Levodopa to dopamine (B1211576) outside the central nervous system. biosynth.com
The scientific significance of this compound spans several domains:
Prodrug Chemistry and Drug Delivery: It serves as a case study in the design of ester prodrugs to overcome pharmacokinetic challenges. Research into this compound contributes to a deeper understanding of how chemical modifications can influence a drug's absorption and metabolic profile. biosynth.commdpi.com
Pharmaceutical Quality Control: As a certified reference material, this compound is indispensable for the analytical method development, validation, and quality control applications required during the manufacturing of Carbidopa. synzeal.comaxios-research.com It enables the accurate detection and quantification of this specific impurity, ensuring the purity and consistency of the final pharmaceutical product. daicelpharmastandards.com
Neuropharmacological Investigation: The compound is a valuable tool for researchers studying Parkinson's disease-related therapies. It allows for detailed investigation into the pharmacokinetics and pharmacodynamics of decarboxylase inhibition and its effect on Levodopa bioavailability in the brain. biosynth.com
Exploratory Therapeutic Research: Preliminary research has opened new lines of inquiry. For instance, studies have investigated its potential immunomodulatory effects, noting an influence on T cell activation. smolecule.com Other in silico studies have explored its interaction with different enzymes in the dopamine synthesis pathway, such as phenylalanine hydroxylase, suggesting alternative mechanisms to modulate Levodopa therapy. dergipark.org.tr
Below is a table summarizing the key properties of this compound.
| Property | Data |
| IUPAC Name | ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate evitachem.com |
| Alternate Names | This compound Ester, Carbidopa EP Impurity F evitachem.comobrnutafaza.hr |
| Molecular Formula | C12H18N2O4 daicelpharmastandards.com |
| Molecular Weight | 254.28 g/mol daicelpharmastandards.com |
| Primary Mechanism | Prodrug of Carbidopa; Inhibitor of aromatic L-amino acid decarboxylase biosynth.comsmolecule.com |
| Fields of Study | Pharmaceutical Analysis, Neuropharmacology, Prodrug Development, Immunology biosynth.comevitachem.comsmolecule.com |
Current Academic Research Gaps and Future Investigative Avenues for this compound
Despite its well-defined role in pharmaceutical analysis, several gaps exist in the academic understanding of this compound as a therapeutic agent. The transition from a theoretical prodrug to a clinically applied molecule requires bridging these knowledge gaps through targeted research.
Current Academic Research Gaps:
Comparative In-Vivo Data: While the prodrug hypothesis is well-established, there is a lack of publicly available, comprehensive in-vivo studies that directly compare the full pharmacokinetic and pharmacodynamic profiles of this compound against Carbidopa.
Mechanism of Novel Effects: Early-stage research has suggested that this compound may have immunomodulatory effects, specifically on T-cell activation. smolecule.com However, the precise molecular mechanisms underlying these observations remain largely unexplored. Similarly, its interaction with enzymes other than DOPA decarboxylase, such as phenylalanine hydroxylase, has been modeled computationally but requires experimental validation. dergipark.org.tr
Metabolic Pathways: The specific esterase enzymes responsible for the hydrolysis of this compound into its active Carbidopa form within the human body have not been fully identified. A complete understanding of its metabolic fate is crucial for predicting its efficacy and interactions.
Formulation Stability: As a component in potential new drug formulations, detailed studies on the degradation pathways and long-term stability of this compound under various conditions are needed to ensure the viability of any future therapeutic product. google.comgoogle.com
Future Investigative Avenues:
Future research is likely to follow a translational path, moving from basic biochemical characterization to more complex biological system studies.
| Research Area | Future Direction |
| Advanced Drug Delivery | Development and testing of novel formulations, such as sustained-release oral forms or liquid preparations, that leverage the unique properties of this compound, possibly in tandem with Levodopa prodrugs. google.comgoogle.com |
| Immunology & Oncology | In-depth investigation into the mechanism of T-cell inhibition to determine if this effect can be harnessed for therapeutic purposes in autoimmune diseases or as an adjunct in cancer therapy. smolecule.com |
| Enzymology & Metabolism | Identification and characterization of the human esterases that convert this compound to Carbidopa, providing critical data for pharmacokinetic modeling. |
| Computational Biology | Expansion of in silico screening and molecular dynamics simulations to identify other potential biological targets for this compound, opening new avenues for its application. dergipark.org.tr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYOMTNVXXPNCD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458640-32-8 | |
| Record name | Carbidopa ethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1458640328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBIDOPA ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4GVM60UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies for Carbidopa Ethyl
Established Synthetic Pathways for Carbidopa (B1219) Ethyl and Related Analogues
The conventional synthesis of Carbidopa and its derivatives, including the ethyl ester, often involves multi-step chemical processes. These methods have been refined over time to improve yield and purity.
Precursor Compound Analysis and Selection in Carbidopa Ethyl Synthesis
The choice of precursors is critical for an efficient synthesis. For this compound, a common strategy involves the esterification of Carbidopa itself or the use of a protected L-DOPA derivative which is later converted.
Key precursors in various synthetic routes include:
(S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride : A protected form of L-DOPA where the catechol hydroxyl groups are methylated. This protection prevents unwanted side reactions during synthesis. smolecule.com
L-α-methyldopa methyl ester : This compound serves as a starting material in a process that involves reaction with an oxaziridine (B8769555) to introduce the hydrazine (B178648) group. google.comgoogle.com
N-hydroxy carbamic acid tert-butyl ester and p-toluenesulfonyl chloride : These reagents are used to form an intermediate, (p-toluenesulfonyloxy) carbamic acid tert-butyl ester, which is then reacted with a suitable L-DOPA derivative. smolecule.com
Acyclic β-ketoesters and di-tert-butyl azodicarboxylate : These are utilized in asymmetric synthesis approaches to establish the chiral center of the molecule. ucr.eduresearchgate.netacs.orgsci-hub.ru
Reaction Mechanisms and Optimization of Synthesis Conditions for this compound
The synthesis of this compound can be achieved through several mechanistic pathways. One notable method involves the reaction of methyldopate (B129773) with an oxaziridine to form an imines ester, which is subsequently hydrolyzed under acidic conditions to yield the final product. evitachem.com Another approach begins with a modified Strecker reaction on an arylacetone using hydrazine and potassium cyanide, followed by hydrolysis steps. wikipedia.org
Optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters that are often optimized include:
Solvent : The choice of solvent can significantly impact reaction rates and selectivity. Solvents like methylene (B1212753) dichloride or ethylene (B1197577) dichloride are preferred in certain steps due to their ability to dissolve key intermediates, allowing for lower reaction temperatures and reducing side reactions. google.com Other solvents used in various synthetic and crystallization steps include acetonitrile (B52724), toluene, and various alcohols. google.comgoogle.com
Temperature : Controlling the temperature is essential to prevent degradation of thermally sensitive intermediates and to control the rate of reaction. For instance, certain hydrolysis steps are carried out at elevated temperatures (90-100 °C) to ensure complete reaction. google.com
pH : The pH of the reaction mixture is critical, especially during hydrolysis and purification steps. Acidic conditions, often using hydrochloric acid, are common for the hydrolysis of ester and imine intermediates. google.comgoogle.comevitachem.com
Catalysts : Catalysts are employed to enhance reaction rates and selectivity. For example, in asymmetric syntheses, chiral ligands combined with metal catalysts like europium triflate are used to induce high enantioselectivity. ucr.eduresearchgate.netacs.orgsci-hub.rugoogle.com
Table 1: Optimization of Reaction Parameters in Carbidopa Synthesis
| Parameter | Condition | Rationale/Outcome | Reference |
|---|---|---|---|
| Solvent | Methylene dichloride | Good solvability for intermediates, allows lower reaction temperature, reduces side reactions. | google.com |
| Catalyst | Europium triflate with (R,R)-diphenyl-pybox | Induces high enantioselectivity in α-amination reactions. | ucr.eduresearchgate.netacs.orgsci-hub.ru |
| Temperature | 93-95 °C | Optimal for acidic hydrolysis of intermediates. | google.com |
| pH | Acidic (e.g., 20% HCl) | Facilitates the hydrolysis of imines ester to form Carbidopa. | google.comevitachem.com |
| Reactant Ratio | Oxaziridine to methyldopa (B1676449) ester (1.2-1.3:1) | A slight excess of oxaziridine ensures complete conversion of the methyldopa ester. | google.com |
Efficiency and Scalability Considerations in this compound Production
Challenges in scaling up production include managing the handling of potentially hazardous reagents and controlling reaction conditions in large reactors. scribd.com The development of crystallization methods that produce stable polymorphic forms is also crucial for large-scale manufacturing to ensure product consistency. google.com The use of a single-step self-assembly approach in nanoparticle formulation has been highlighted for its cost-effectiveness and scalability, guaranteeing high yield with minimal production time. nih.gov
Byproduct Formation and Mitigation Strategies in this compound Synthesis
Byproduct formation is a common issue in multi-step organic syntheses. In the context of this compound synthesis, potential impurities can arise from unreacted starting materials, side reactions, or degradation of the product. daicelpharmastandards.com For example, during the synthesis of Carbidopa, impurities can be related to starting materials or by-products from degradation. daicelpharmastandards.com
Mitigation strategies include:
Optimization of reaction conditions : As discussed previously, fine-tuning parameters like temperature, solvent, and reactant stoichiometry can minimize the formation of unwanted side products. google.com
Purification techniques : Chromatography is often used to separate the desired product from impurities, although this can be costly and time-consuming on a large scale. google.com Crystallization is a preferred method for purification in industrial processes as it can yield highly pure products.
Use of protecting groups : Protecting reactive functional groups, such as the hydroxyl groups on the catechol ring, can prevent them from participating in unwanted side reactions. google.com
Novel and Emerging Synthetic Approaches for this compound
Research into the synthesis of Carbidopa and its derivatives is ongoing, with a focus on developing more efficient, stereoselective, and environmentally friendly methods.
Chemo-Enzymatic Synthesis of this compound and its Stereoisomers
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective synthetic routes. beilstein-journals.org Enzymes can catalyze reactions with high stereoselectivity under mild conditions, which is particularly advantageous for the synthesis of chiral molecules like this compound. researchgate.netfrontiersin.org
While specific chemo-enzymatic routes for this compound are not yet widely published, the synthesis of L-DOPA, a closely related compound, has been achieved using enzymatic methods. researchgate.net These methods often employ enzymes like tyrosinase or D-amino acid oxidases in multi-enzymatic cascades. frontiersin.org
A potential chemo-enzymatic strategy for this compound could involve the enzymatic resolution of a racemic mixture or the stereoselective enzymatic introduction of the hydrazine group. For example, directed evolution of pyridoxal (B1214274) radical enzymes has enabled the stereocontrolled coupling of various precursors, a strategy that could potentially be adapted for Carbidopa synthesis. researchgate.net The integration of biocatalysis with chemical synthesis holds promise for developing novel and sustainable methods for producing this compound and its stereoisomers. beilstein-journals.org
Green Chemistry Principles Applied to this compound Synthesis
The industrial synthesis of carbidopa and its esters has been refined to incorporate principles of green chemistry, aiming to reduce environmental impact and improve economic feasibility. A key focus has been the modification of synthetic routes for carbidopa intermediates to avoid hazardous materials and wasteful steps. patsnap.comgoogle.com
Traditional methods for preparing carbidopa intermediates often involved reagents like potassium cyanate (B1221674) and large volumes of hydrochloric acid, leading to the formation of cyanide-containing waste streams. patsnap.com Such processes are costly, pose significant handling challenges, and have a considerable environmental footprint. patsnap.com
In response, greener synthetic methods have been developed. One patented approach for a key carbidopa intermediate, L-2-(3,4-dimethoxybenzyl)-2-ureidopropionic acid, circumvents these issues. patsnap.com This improved method involves reacting (S)-2-(3,4-dimethoxybenzyl)-2-aminopropionic acid hydrochloride with urea (B33335) in an alkaline medium. patsnap.com This process is advantageous as it utilizes inexpensive and readily available raw materials and avoids the generation of toxic cyanide waste, aligning with the green chemistry principles of waste prevention and using safer chemicals. patsnap.com
The table below summarizes the comparison between the traditional and a greener approach for a carbidopa intermediate.
| Feature | Traditional Method | Green Synthesis Method |
| Key Reagents | Potassium cyanate, Hydrochloric acid | Urea, Alkaline medium |
| Byproducts | Cyanide-containing wastewater | Water, simple salts |
| Advantages | Established route | Low production cost, readily available and safer raw materials, reduced environmental pollution patsnap.com |
| Disadvantages | High cost, hazardous waste, difficult post-reaction treatment patsnap.com | Requires optimization of reaction conditions (temperature, time) |
Rational Design and Synthesis of this compound Derivatives
The rational design of derivatives like this compound is a strategic approach in medicinal chemistry to enhance the properties of a parent compound. Esterification of carbidopa to this compound, for instance, creates a prodrug designed to modulate pharmacokinetic parameters. Further derivatization allows for the exploration of structure-activity relationships to identify novel compounds with potentially improved inhibitory activity or different target selectivity.
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. For this compound and its analogues, these studies aim to identify which parts of the molecule are essential for its enzyme-inhibiting function and how modifications affect its potency and selectivity. researchgate.netresearchgate.net
In silico computational methods, such as molecular docking, are powerful tools for predicting these relationships before undertaking complex synthesis. researchgate.netnuv.ac.in One such study investigated the binding of carbidopa and several structurally similar compounds, including this compound Ester, to the active site of phenylalanine hydroxylase (PAH), an enzyme involved in the dopamine (B1211576) synthesis pathway. dergipark.org.tr By calculating binding energies and analyzing interactions with amino acid residues in the enzyme's active site, researchers can rationally predict which analogues may be more effective inhibitors. researchgate.netdergipark.org.trwu.ac.th
The table below presents data from an in silico study, showing the calculated binding energies for carbidopa and a selection of its analogues, including the ethyl ester, with the target enzyme PAH. dergipark.org.tr A more negative binding energy generally suggests a stronger, more favorable interaction.
| Compound | Structure | Binding Energy (kcal/mol) dergipark.org.tr |
| Carbidopa (A) | R = H | Not specified, used as baseline |
| Analogue (C) | 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methyl propanoate | -88.92 |
| This compound Ester (E) | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | -88.02 |
| Analogue (F) | 2-(2-Aminohydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | -100.45 |
These computational findings suggest that while the ethyl ester (E) has a strong binding affinity, other modifications, such as in analogue (F), could lead to even more potent inhibition of the target enzyme. dergipark.org.tr Such SAR studies provide a roadmap for the synthesis of new derivatives with potentially superior therapeutic profiles. researchgate.netnih.gov
The biological activity of carbidopa and its derivatives is highly dependent on their three-dimensional structure, or stereochemistry. The desired therapeutic effect resides in the L- or (S)-enantiomer. sci-hub.ru Therefore, producing the single, correct enantiomer in high purity is paramount, as the other enantiomer may be inactive or contribute to undesirable effects. researchgate.net
Early synthetic routes often produced a racemic mixture (an equal mix of both enantiomers), which then required a difficult and wasteful resolution step at the end of the synthesis. google.comgoogle.com Modern approaches focus on asymmetric synthesis, which creates the desired stereocenter from the beginning. acs.orgnih.gov
A highly effective method for the asymmetric synthesis of L-carbidopa involves the enantioselective α-amination of an acyclic β-ketoester. sci-hub.ruacs.orgresearchgate.net This key reaction establishes the chiral center with the correct configuration early in the synthetic sequence.
The table below outlines the key catalytic system for this chiral synthesis.
| Component | Function | Example |
| Metal Salt | Lewis acid, coordinates substrate | Europium(III) triflate [Eu(OTf)₃] sci-hub.ruresearchgate.net |
| Chiral Ligand | Induces stereoselectivity | (R,R)-diphenyl-pybox researchgate.netacs.org |
| Aminating Agent | Source of the hydrazine group | Di-tert-butyl azodicarboxylate (DBAD) |
| Substrate | Precursor to the carbidopa backbone | Acyclic β-ketoester acs.orgresearchgate.net |
| Result | High enantiomeric excess (>99% ee), 50% overall yield sci-hub.ruresearchgate.net | L-carbidopa precursor |
Following synthesis, the stereochemical purity must be rigorously verified. Analytical techniques such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis are employed to confirm the enantiomeric purity of the final product, ensuring that the undesirable enantiomer is treated as any other impurity. researchgate.netnih.govregistech.com
Molecular and Biochemical Mechanisms of Action of Carbidopa Ethyl
Enzymatic Hydrolysis and Prodrug Conversion of Carbidopa (B1219) Ethyl to Carbidopa
As a prodrug, carbidopa ethyl ester must first undergo enzymatic hydrolysis to be converted into its pharmacologically active form, carbidopa. This bioconversion is a critical step that dictates the bioavailability and therapeutic efficacy of the parent compound.
The hydrolysis of ester-containing prodrugs is primarily mediated by a class of enzymes known as carboxylesterases (CES). washington.eduresearchgate.netresearchgate.netif-pan.krakow.pl These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, gastrointestinal tract, and blood plasma. washington.edu In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a wide array of ester-containing drugs. nih.gov CES1 is predominantly located in the liver, while CES2 is abundant in the small intestine. researchgate.net
While direct studies specifically identifying the enzymes responsible for the hydrolysis of this compound ester are limited, it is highly probable that it is metabolized by these same carboxylesterases. The general mechanism of ester hydrolysis by CES involves the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol. researchgate.net For this compound ester, this reaction would liberate carbidopa and ethanol. The substrate specificity of carboxylesterases can vary, with CES1 generally favoring substrates with a large acyl group and a small alcohol moiety, and CES2 preferring the opposite. researchgate.net Given the structure of this compound ester, it is plausible that both CES1 and CES2 could be involved in its hydrolysis.
A patent for L-DOPA glycerol (B35011) esters describes enzymatic cleavage using recombinant human carboxylesterase 1, isoform c, highlighting the role of this specific enzyme in the hydrolysis of similar ester prodrugs. google.com
In vivo experiments in rats with orally administered etilevodopa (B1671700) demonstrated that the prodrug was rapidly and completely hydrolyzed in the gastrointestinal tract. portico.org Plasma levels of etilevodopa were negligible, while maximal plasma concentrations of L-DOPA were achieved within 7-8 minutes post-dosing. portico.org This suggests a very efficient first-pass metabolism of the ethyl ester prodrug.
Based on the available data for analogous compounds, it can be inferred that this compound ester likely undergoes rapid and extensive hydrolysis to carbidopa in preclinical models, with the prodrug itself having a very short half-life in the systemic circulation.
Table 1: Pharmacokinetic Parameters of Levodopa (B1675098) from a Levodopa/Carbidopa Microparticle Formulation in Rats
| Parameter | Value (Mean [SD]) |
| Cmax (ng/mL) | 262.4 [38.86] |
| AUC (ng.h/mL) | 612.7 [17.42] |
| Tmax (h) | Not Reported |
| t½ (h) | 2.0 [0.31] |
Data from a study on a chitosan-coated hydroxypropylmethyl cellulose (B213188) microparticle formulation of levodopa (20 mg/kg) and carbidopa (5 mg/kg) administered orally to Sprague-Dawley rats. nih.gov
Identification and Characterization of Enzymes Mediating this compound Hydrolysis
Aromatic L-amino Acid Decarboxylase (AADC) Inhibition by Carbidopa (Post-hydrolysis)
Following its generation from the ethyl ester prodrug, carbidopa exerts its therapeutic effect by inhibiting the enzyme Aromatic L-amino acid Decarboxylase (AADC). wikipedia.orgwikipedia.orgeuropa.eu This enzyme is responsible for the peripheral conversion of L-DOPA to dopamine (B1211576), a conversion that is undesirable as it leads to systemic side effects and reduces the amount of L-DOPA that can cross the blood-brain barrier. europa.euresearchgate.net
Molecular docking studies have been employed to elucidate the binding interactions between carbidopa and the active site of AADC. The enzyme utilizes pyridoxal (B1214274) phosphate (B84403) (PLP) as an essential cofactor for its decarboxylation activity. wikipedia.org Carbidopa, a hydrazine (B178648) derivative, is believed to form a hydrazone linkage with PLP at the active site of AADC. openbiochemistryjournal.com
The crystal structure of the DDC-carbidopa complex has been resolved, providing a structural basis for understanding their interaction. The active site of AADC is located near the interface of the dimeric enzyme. Docking simulations have shown that the carbiDOPA-PLP adduct interacts with several amino acid residues within the active site. researchgate.net
While specific binding affinity values such as Ki or Kd for carbidopa with AADC are not consistently reported across the literature, molecular docking studies have provided insights into the binding energy. One study suggests that this compound ester binds to AADC in a manner similar to carbidopa and reports a binding energy that suggests a stable interaction.
The binding of ligands, including substrates and inhibitors, to AADC can induce significant conformational changes. The enzyme exists as a homodimer, and upon binding of the PLP cofactor, it transitions from an open apoenzyme conformation to a closed, active holoenzyme state. wikipedia.org
The binding of a substrate analog to AADC can prevent proteolytic cleavage of a flexible loop region (amino acids 328-339), indicating a conformational change upon substrate binding. ucl.ac.uk While the specific allosteric modulation and detailed conformational changes induced by carbidopa binding are not extensively detailed in the available literature, the irreversible nature of its binding through the formation of a hydrazone with PLP suggests a significant and stable alteration of the active site. openbiochemistryjournal.com This effectively "locks" the enzyme in an inactive state. The resolution of the DDC-carbidopa complex structure confirms a tight association. These structural alterations are crucial for its potent inhibitory effect.
The inhibitory potency of carbidopa and its derivatives against AADC is typically quantified by the half-maximal inhibitory concentration (IC50). In vitro studies have shown that carbidopa potently inhibits AADC.
One study investigating the cytotoxicity of AADC inhibitors in cancer cell lines reported an IC50 value of 29 ± 2 µM for carbidopa in NCI-H727 human lung carcinoid cells. nih.gov Another study reported an IC50 of 12 ± 1 µM and 22 ± 5 µM in two different small cell lung carcinoma cell lines. nih.gov A separate in vitro study on hepatic monoamine oxidase (MAO) A and B activity reported IC50 values for carbidopa in the range of 10-50 µM. researchgate.net
A study synthesizing and testing novel dual inhibitors of tyrosine decarboxylase (TyrDC) and DDC reported an IC50 value of 0.040 µM for carbidopa against human AADC. helsinki.fi
Direct comparative kinetic data between carbidopa and its ethyl ester derivative is scarce. However, it is expected that the ethyl ester would have negligible intrinsic inhibitory activity until it is hydrolyzed to carbidopa.
Table 2: In Vitro IC50 Values for Carbidopa against AADC
| Cell Line/Enzyme Source | IC50 (µM) | Reference |
| NCI-H727 Human Lung Carcinoid Cells | 29 ± 2 | nih.gov |
| NCI-H146 Small Cell Lung Carcinoma | 12 ± 1 | nih.gov |
| NCI-H209 Small Cell Lung Carcinoma | 22 ± 5 | nih.gov |
| Human AADC | 0.040 | helsinki.fi |
Insufficient Scientific Data Available for this compound to Generate Requested Article
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound "this compound" to generate the requested article with the required level of detail and scientific accuracy. The provided outline demands in-depth information on the molecular, biochemical, and cellular mechanisms of this compound and its metabolites, which is not currently present in the public domain of scientific research.
The specific sections and subsections of the requested article for which there is a lack of published research include:
Impact on Neurotransmitter Metabolism (e.g., Dopamine, Serotonin)
Cellular and Subcellular Effects of this compound and its Active Forms:Similarly, there is a lack of studies on the intracellular distribution, localization, and the specific cellular signaling pathways modulated by this compound and its active forms. Research on Carbidopa has identified some cellular effects, such as the modulation of the aryl hydrocarbon receptor (AhR), but it is not known if or how the ethyl ester modification would alter these activities.chemsrc.commdpi.com
Given the strict requirement for scientifically accurate and thorough content adhering to the provided outline, it is not possible to construct the requested article without resorting to speculation or unsubstantiated extrapolation from related compounds. Such an approach would not meet the standards of a professional and authoritative scientific article.
Therefore, until more specific research on the metabolism, biochemical, and cellular effects of this compound is conducted and published, a detailed article as outlined cannot be responsibly generated.
Pre Clinical Pharmacokinetics and Metabolism of Carbidopa Ethyl
Absorption and Bioavailability in Animal Models
The addition of an ethyl ester group to carbidopa (B1219) is intended to increase its lipophilicity, which can lead to improved absorption characteristics compared to the parent drug, carbidopa. vulcanchem.com
In vitro studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, are crucial for predicting the oral absorption of drug candidates. europa.euevotec.commedtechbcn.com These assays measure the apparent permeability coefficient (Papp) of a compound. europa.eu Generally, compounds with a Papp value greater than 10 x 10⁻⁶ cm/s are considered well-absorbed, while those with values less than 1 x 10⁻⁶ cm/s are classified as poorly absorbed. europa.eu
For comparison, studies on other ethyl ester prodrugs have shown that they are often highly permeable. nih.gov For instance, the ethyl ester prodrug L-751,164 was found to be highly permeable in both Caco-2 cell and in situ rat intestinal loop models. nih.gov
The Caco-2 model also allows for the investigation of active transport mechanisms, such as efflux by P-glycoprotein (P-gp). evotec.comnih.gov An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter. evotec.com The potential interaction of carbidopa ethyl ester with such transporters has not been detailed in the available literature.
First-pass metabolism is a significant factor that can reduce the bioavailability of orally administered drugs. nih.gov For ester prodrugs, this primarily involves hydrolysis by esterases in the intestine and liver. nih.govmdpi.com
In the case of this compound ester, it is designed to be hydrolyzed by esterases in the blood and tissues to release the active carbidopa. vulcanchem.com Animal studies with other ethyl ester prodrugs have demonstrated species-dependent differences in first-pass metabolism. nih.gov For example, the ethyl ester prodrug L-751,164 showed extensive first-pass metabolism in both dogs and monkeys, but the primary site of this metabolism differed, being mainly hepatic in dogs and intestinal in monkeys. nih.gov
The co-administration of carbidopa with levodopa (B1675098) is known to inhibit the first-pass metabolism of levodopa in the gastrointestinal tract, thereby increasing its bioavailability. nih.gov It is anticipated that this compound ester, upon conversion to carbidopa, would exert the same effect. vulcanchem.com
Gastrointestinal Permeability and Transport Mechanisms (in vitro/ex vivo)
Distribution Profile in Animal Tissues
The distribution of a drug throughout the body influences its efficacy and potential side effects. For this compound ester, the key aspects of its distribution are its ability to permeate the blood-brain barrier and its accumulation in various tissues.
A critical feature of carbidopa is that it does not significantly cross the blood-brain barrier. ebmconsult.comnih.govwikipedia.org This is essential for its mechanism of action, as it should only inhibit the peripheral conversion of levodopa to dopamine (B1211576), allowing levodopa to enter the brain and be converted to dopamine there. europa.euebmconsult.com
The prodrug strategy for this compound ester is not intended to increase its brain penetration but rather to improve its peripheral pharmacokinetics. vulcanchem.com The increased lipophilicity of this compound ester could theoretically lead to some increase in blood-brain barrier permeation compared to carbidopa; however, it is expected to be rapidly hydrolyzed back to carbidopa in the bloodstream, thus limiting its entry into the central nervous system. vulcanchem.com
Studies in rats have shown that after oral administration, carbidopa is distributed to various tissues, but its concentration in the brain is minimal. drugbank.com It is primarily found in the kidneys, lungs, small intestine, and liver. drugbank.com
Following administration, carbidopa is widely distributed in tissues outside of the brain. drugbank.com In animal studies, carbidopa has been found to accumulate mainly in the kidneys, lungs, small intestine, and liver. drugbank.com
The clearance of carbidopa has been studied in animals, with a significant portion of the administered dose being eliminated through the urine. nih.govdrugbank.com In rats, approximately 66% of a carbidopa dose is excreted in the urine. drugbank.com
The ethyl ester form, this compound ester, would be expected to have a different initial distribution due to its higher lipophilicity. However, once hydrolyzed to carbidopa, its subsequent tissue accumulation and clearance would likely follow that of the parent compound. vulcanchem.com
Blood-Brain Barrier Permeation Characteristics (Animal Models)
Biotransformation Pathways and Metabolite Characterization of this compound
The primary biotransformation pathway of this compound ester is its hydrolysis by esterases to form carbidopa. vulcanchem.com This is the key activation step for this prodrug. vulcanchem.com
Once formed, carbidopa itself is metabolized. The major metabolic pathway for carbidopa involves the loss of the hydrazine (B178648) group. drugbank.com Several metabolites of carbidopa have been identified, including:
3-(3,4-dihydroxyphenyl)-2-methylpropionic acid drugbank.com
3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid drugbank.com
3-(3-hydroxyphenyl)-2-methylpropionic acid drugbank.com
3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid drugbank.com
3-(3-hydroxyphenyl)-2-methyllactic acid drugbank.com
3,4-dihydroxyphenylacetone (B24149) drugbank.com
Additionally, the oxidation of carbidopa can lead to the formation of carbidopa quinone, which is considered an important intermediate in its metabolic pathway. smolecule.com
The metabolites of carbidopa are primarily excreted in the urine, both as unconjugated compounds and as glucuronide conjugates. europa.eu
Enzymatic Pathways Involved in this compound Metabolism (e.g., Hydrolases, CYP450)
This compound ester, as a prodrug, is primarily biotransformed into its pharmacologically active form, carbidopa, through enzymatic hydrolysis. This metabolic conversion is predominantly catalyzed by a class of enzymes known as carboxylesterases (CES), which belong to the broader family of hydrolases. nih.govnih.govamericanpharmaceuticalreview.com These enzymes facilitate the cleavage of the ethyl ester bond by the addition of water, yielding carbidopa and ethanol.
Carboxylesterases are widely distributed throughout the body, with two main isoforms playing a critical role in drug metabolism. Human carboxylesterase 1 (hCE1) is highly expressed in the liver, whereas human carboxylesterase 2 (hCE2) is found predominantly in the intestine. nih.gov This distribution suggests that the hydrolysis of this compound ester can occur both in the gastrointestinal tract upon absorption and systemically in the liver.
Preclinical studies investigating ester-type prodrugs have revealed significant species-dependent differences in the rate of hydrolysis. For instance, the enzymatic hydrolysis of L-dopa esters is notably faster in rat plasma compared to dog or human plasma. researchgate.net Another study on a different levodopa ester prodrug, ONO-2160, also demonstrated species variability in plasma hydrolysis, with the observed order of activity being mouse > human > rabbit > rat > dog. researchgate.net These findings underscore the importance of selecting appropriate animal models in preclinical studies, as the rate of conversion of the prodrug to the active compound can vary significantly between species. nih.gov Monkeys are often considered to be more predictive of human pharmacokinetics for substrates of carboxylesterases. nih.gov
The involvement of Cytochrome P450 (CYP450) enzymes in the primary metabolism of this compound ester itself is not well-documented. The principal pathway for its activation is ester hydrolysis. nih.gov While CYP450 enzymes are known to be involved in the metabolism of the parent compound levodopa, there is little direct evidence to suggest they play a significant role in the initial bioconversion of the this compound ester prodrug. researchgate.net Furthermore, studies on the co-administration of carbidopa/levodopa with other drugs not metabolized by CYP450 enzymes, such as pramipexole, have shown no mutual influence on their respective pharmacokinetics, indicating a low probability of major CYP-mediated interactions for carbidopa. fda.gov
Identification and Structural Elucidation of Major and Minor Metabolites
The primary and intended outcome of this compound ester metabolism is its conversion to the active drug, carbidopa. This transformation makes carbidopa the major metabolite. The metabolic reaction is a straightforward hydrolysis of the ester linkage.
The chemical structure of this compound ester is ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. Through the action of esterases, the ethyl ester functional group (-COOCH2CH3) is cleaved, resulting in the formation of a carboxylic acid group (-COOH). This yields the structure of carbidopa: (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid.
Detailed preclinical studies specifically identifying and structurally elucidating other major or minor metabolites of this compound ester are not extensively available in the public domain. The scientific literature primarily focuses on the successful conversion of the prodrug to carbidopa, as this is the key step for its therapeutic action. While the active metabolite, carbidopa, undergoes its own subsequent metabolic processes, these are typically considered part of the metabolism of carbidopa itself rather than the initial prodrug.
Metabolite Profiles in Various Animal Species
Specific and comprehensive metabolite profiles for this compound ester across different preclinical species are sparsely documented in available literature. However, data from related ester prodrugs allow for inferences regarding its expected behavior.
A study involving rectal administration of various L-dopa short-chain alkyl esters in rats provided evidence of in vivo hydrolysis. For the L-dopa ethyl ester, a bioavailability of 14% (measured as L-dopa) was observed, confirming that the ester is absorbed and converted to the active parent drug in this species. researchgate.net The same study noted that several L-dopa esters, when administered to dogs with carbidopa, resulted in significant L-dopa bioavailability. researchgate.net
Table 1: Bioavailability of L-Dopa from Rectal Administration of L-Dopa Ethyl Ester in Rats
| Animal Species | Prodrug | Route of Administration | L-Dopa Bioavailability (%) | Reference |
|---|---|---|---|---|
| Rat | L-Dopa Ethyl Ester | Rectal | 14 | researchgate.net |
Furthermore, research on other ester prodrugs, such as ONO-2160, indicates that while the metabolic pathways are qualitatively similar across various nonclinical species and humans, quantitative differences are significant. researchgate.net In the case of ONO-2160, metabolite concentrations were found to be considerably higher in dogs and humans compared to rodents. researchgate.net This suggests that for this compound ester, one could anticipate quantitative variations in the metabolite profiles between species, with canine models potentially offering a closer approximation to human metabolism than rodent models.
Pre Clinical Pharmacodynamic and Efficacy Studies of Carbidopa Ethyl
Animal Model Studies for Pharmacodynamic Efficacy
Long-term Pharmacodynamic Effects in Animal Studies
While specific long-term pharmacodynamic studies focusing exclusively on carbidopa (B1219) ethyl ester in animal models are not extensively detailed in publicly available literature, the long-term effects of its parent compound, carbidopa, have been evaluated. These studies typically assess carbidopa in combination with levodopa (B1675098) in animal models of Parkinson's disease. The primary goal is to understand how modifying dopamine (B1211576) delivery to the brain can influence the development of motor complications over time.
The rationale for developing prodrugs like carbidopa ethyl ester is to improve the pharmacokinetic profile of carbidopa, aiming for more stable and sustained plasma levels. google.com The long-term pharmacodynamic consequences of such modifications are evaluated in preclinical animal models that replicate features of Parkinson's disease. A central theme in this research is the concept of continuous versus pulsatile dopaminergic stimulation. karger.comdiva-portal.org Animal studies have demonstrated that pulsatile stimulation of dopamine receptors, which can result from standard oral levodopa/carbidopa administration, may contribute to the development of motor fluctuations and dyskinesias over the long term. karger.com
Studies in animal models of Parkinson's disease, such as primates treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are crucial for evaluating the long-term consequences of dopaminergic therapies. These models allow researchers to investigate how different treatment strategies affect the emergence of treatment-related complications.
One key area of investigation is how the addition of other enzymatic inhibitors to the carbidopa/levodopa regimen can create a more continuous level of dopamine stimulation and affect long-term outcomes. For instance, studies in the MPTP-treated marmoset model have evaluated the long-term co-administration of the catechol-O-methyltransferase (COMT) inhibitor entacapone (B1671355) with carbidopa/levodopa. karger.com The findings from such studies demonstrate a significant pharmacodynamic impact on the development of motor complications. In one study, the addition of entacapone to the carbidopa/levodopa regimen was associated with a reduction in "off" time and less dyskinesia compared to the group receiving carbidopa/levodopa alone. karger.com
The table below summarizes representative findings from a long-term study in an MPTP-lesioned marmoset model, illustrating the pharmacodynamic effects of modulating dopamine metabolism.
| Treatment Group | Animal Model | Key Long-term Pharmacodynamic Findings | Reference |
|---|---|---|---|
| Carbidopa/Levodopa | MPTP-lesioned Marmoset | Standard improvement in parkinsonian symptoms; development of dyskinesia over the treatment period. | karger.com |
| Carbidopa/Levodopa + Entacapone | MPTP-lesioned Marmoset | Reduced 'off' time and was associated with less dyskinesia compared to Carbidopa/Levodopa alone. | karger.com |
These findings from animal models support the hypothesis that achieving more continuous dopaminergic stimulation can lead to better long-term motor control and fewer complications. The development of carbidopa esters, like this compound ester, is predicated on this principle, aiming to provide more consistent inhibition of peripheral dopa decarboxylase, thereby smoothing the delivery of levodopa to the brain and improving long-term pharmacodynamic outcomes.
Advanced Analytical Methodologies for Carbidopa Ethyl and Its Metabolites
Chromatographic Quantification Techniques
Chromatographic techniques are fundamental in the quantitative analysis of carbidopa (B1219) ethyl ester, offering high separation efficiency and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis and quality control of carbidopa ethyl ester. The development of a robust HPLC method involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation from potential impurities and degradation products.
A common approach for the analysis of carbidopa and its derivatives is reverse-phase HPLC. sphinxsai.comoup.comresearchgate.net A C18 column is frequently employed due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like this compound ester. sphinxsai.comgoogle.com The mobile phase typically consists of an aqueous component, often an acidic buffer like phosphate (B84403) or trifluoroacetic acid, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sphinxsai.comnih.govinnovareacademics.in The acidic pH helps to suppress the ionization of the catechol hydroxyl groups and the carboxylic acid function (in the case of carbidopa), leading to better peak shape and retention. A gradient elution is often preferred to resolve a wide range of compounds with varying polarities, including the parent drug, its ester, and any related impurities. nih.govamazonaws.com Detection is commonly performed using a UV detector, with a wavelength set around 280 nm, which corresponds to an absorbance maximum for the catechol moiety. oup.comlongdom.orggoogle.com
Method validation is performed according to ICH guidelines to ensure the method is fit for its intended purpose. sphinxsai.com Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Table 1: Representative HPLC Method Parameters and Validation Data for Carbidopa Analysis (Note: This table is illustrative and based on typical methods for carbidopa and related compounds. Specific values for this compound ester would require experimental determination.)
| Parameter | Typical Value/Range |
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Orthophosphoric Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm oup.comlongdom.orggoogle.com |
| Column Temperature | 30°C sphinxsai.com |
| Injection Volume | 20 µL |
| Validation Parameters | |
| Linearity Range | 10 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.999 sphinxsai.com |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection
For the highly sensitive and selective quantification of this compound ester and its metabolites in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.govfuture-science.com This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.
An ultra-high performance liquid chromatography (UHPLC) system is often coupled with a triple quadrupole mass spectrometer. mdpi.comnih.gov The use of UHPLC allows for faster analysis times and improved resolution compared to conventional HPLC. The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, which is well-suited for polar compounds containing amine functionalities. mdpi.com Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. mdpi.comoaji.net This highly selective detection minimizes interference from the sample matrix.
A study on the simultaneous determination of levodopa (B1675098) methyl ester and carbidopa in human plasma provides a relevant example of the instrumental parameters that would be applicable to this compound ester. mdpi.comresearchgate.net
Table 2: Illustrative LC-MS/MS Parameters for the Analysis of Carbidopa and its Esters (Based on methods for carbidopa and levodopa methyl ester) mdpi.comresearchgate.net
| Parameter | Value |
| LC System | UHPLC |
| Column | HSS T3 C18, 1.8 µm |
| Mobile Phase | 0.1% Formic Acid in Water/Acetonitrile (gradient) |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (m/z) | |
| Carbidopa | 227.1 → 181.1 mdpi.comresearchgate.net |
| Levodopa Methyl Ester | 212.1 → 152.1 mdpi.comresearchgate.net |
| This compound Ester (Predicted) | 255.1 → 199.1 |
| Internal Standard (e.g., L-DOPA-d3) | 201.1 → 154.1 mdpi.comresearchgate.net |
Due to the inherent instability of catecholamines, sample preparation often includes the addition of antioxidants to prevent degradation. nih.gov Protein precipitation is a common method for extracting the analytes from plasma samples. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not the primary method for the analysis of non-volatile and thermally labile compounds like this compound ester. oup.com However, it can be a valuable tool for the identification and quantification of certain volatile metabolites that may be formed through biotransformation.
For GC-MS analysis, polar analytes such as carbidopa and its metabolites require derivatization to increase their volatility and thermal stability. nih.gov A common derivatization approach is silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. For instance, a predicted GC-MS spectrum for TMS-derivatized DL-Carbidopa exists in the Human Metabolome Database.
The analysis of acidic metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC), a potential metabolite of carbidopa, can be performed by GC-MS after esterification followed by silylation. nih.gov The resulting derivatives can be separated on a non-polar capillary column and detected by mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification. nih.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and confirmation of this compound ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise molecular structure of a compound. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of this compound ester.
A Certificate of Analysis for this compound ester hydrochloride confirms that its structure is verified by NMR. lgcstandards.com In a typical ¹H NMR spectrum of this compound ester, one would expect to observe signals corresponding to the aromatic protons of the dihydroxyphenyl ring, the methylene (B1212753) and methyl protons of the ethyl ester group, the methyl group attached to the chiral center, and exchangeable protons from the hydroxyl and hydrazine (B178648) groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a complete picture of the proton environment.
Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the aliphatic carbons of the ethyl group, and the quaternary carbon at the chiral center.
High-Resolution Mass Spectrometry for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule by measuring its mass with very high accuracy. spectroscopyonline.com This technique is crucial for confirming the identity of this compound ester and for identifying unknown metabolites.
By providing a mass measurement with an error of less than 5 ppm, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. spectroscopyonline.com The exact mass of this compound ester (C₁₂H₁₈N₂O₄) is 254.1267 Da. nih.govnih.gov An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, can measure this mass with high precision, thereby confirming the elemental composition. This is particularly useful in distinguishing the parent compound from its potential metabolites, which may involve mass shifts due to metabolic reactions like hydroxylation, demethylation, or conjugation.
UV-Visible and Infrared (IR) Spectroscopy for Compound Identification
UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental analytical techniques employed for the identification and characterization of pharmaceutical compounds, including carbidopa and its derivatives like this compound.
UV-Visible Spectroscopy operates on the principle that molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is characteristic of a particular chromophore within the molecule. For carbidopa, UV detection is commonly performed around 280 nm. dergipark.org.tr The presence of the catechol-like structure and the carboxylic acid group in this compound influences its UV absorption profile. The specific λmax can be a key identifier and is crucial for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. masterorganicchemistry.comdergipark.org.tr For instance, in the analysis of related compounds, a detection wavelength of 226 nm has been utilized. arkajainuniversity.ac.in The absorbance intensity is directly proportional to the concentration of the compound in a solution, a principle that forms the basis of many quantitative assays.
Infrared (IR) Spectroscopy provides a molecular fingerprint by measuring the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. lehigh.edu Different functional groups absorb IR radiation at specific frequencies, allowing for the identification of these groups within a molecule's structure. The Japanese Pharmacopoeia includes reference IR spectra for various pharmaceutical compounds, including carbidopa hydrate, which serves as a standard for identification. pmda.go.jp For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups, the N-H stretch of the hydrazine and amine groups, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretching vibrations. Theoretical and experimental studies of the infrared spectra are used to characterize the structure of such compounds. researchgate.net
Interactive Table: Spectroscopic Data for Carbidopa and Related Compounds
| Parameter | Carbidopa | Reference |
|---|---|---|
| UV λmax | 280 nm | dergipark.org.tr |
Bioanalytical Sample Preparation and Extraction Protocols for this compound
The accurate quantification of this compound and its metabolites in biological matrices such as plasma or urine is critically dependent on the sample preparation and extraction protocol. ijsrtjournal.com The primary goal is to isolate the analytes of interest from the complex biological matrix, which can interfere with the analysis. ijsrtjournal.comresearchgate.net
Solid-phase extraction (SPE) is a widely used technique for sample preparation that partitions analytes between a solid sorbent and a liquid mobile phase. thermofisher.com The choice of the SPE sorbent is crucial and depends on the physicochemical properties of the analyte. For polar compounds like carbidopa and its metabolites, reversed-phase SPE cartridges (e.g., C18) are often employed. researchgate.netepa.gov
The general steps in an SPE protocol include:
Conditioning: The sorbent is prepared by washing it with a solvent like methanol followed by water or a buffer to ensure reproducible retention. thermofisher.com
Sample Loading: The biological sample, often pre-treated (e.g., pH adjustment), is passed through the cartridge. The analytes of interest are retained on the sorbent. thermofisher.comepa.gov
Washing: The cartridge is washed with a specific solvent to remove interfering compounds while the analytes remain bound to the sorbent. thermofisher.com
Elution: A different solvent is used to disrupt the interaction between the analytes and the sorbent, allowing the purified analytes to be collected for analysis. epa.govca.gov
For instance, a method for dopamine (B1211576), a related compound, involved SPE with a phenylboronic acid sorbent, which forms a covalent complex with the analyte, followed by elution and derivatization. nih.gov Miniaturized versions of SPE, such as microextraction by packed sorbent (MEPS), have also been developed to reduce sample and solvent volumes. nih.gov
Liquid-liquid extraction (LLE) is a classic extraction method based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. unacademy.com The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases, which can be manipulated by adjusting the pH of the aqueous phase. unacademy.com
For the analysis of carbidopa and related compounds in plasma, LLE has been successfully employed. researchgate.netnih.gov In one method, a single-step LLE with a mixture of ethyl acetate (B1210297) and n-hexane (30:70, v/v) was used to extract entacapone (B1671355), a co-administered drug. researchgate.net Another study on levodopa and carbidopa in rat plasma found that a mixture of butyl alcohol and ethyl acetate significantly improved the recovery of both compounds. nih.govresearchgate.net The addition of an ion-pairing agent like perfluoropentanoic acid (PFPA) can further enhance the recovery of polar analytes like carbidopa. nih.govresearchgate.net Automated LLE systems, often in a 96-well format, can be used to increase throughput. nih.gov
Interactive Table: Comparison of Extraction Techniques for Carbidopa and Related Analytes
| Technique | Advantages | Disadvantages | Typical Solvents/Sorbents | Reference |
|---|---|---|---|---|
| SPE | High selectivity, high recovery, easily automated | Can be more expensive, method development can be complex | C18, Phenylboronic acid | researchgate.netnih.gov |
| LLE | Simple, cost-effective | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents | Ethyl acetate/n-hexane, Butyl alcohol/ethyl acetate | nih.govresearchgate.net |
Solid-Phase Extraction (SPE) Methods
Quality by Design (QbD) Approaches in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov When applied to analytical method development, QbD aims to create robust and reliable methods. sepscience.com
A key component of the QbD framework is risk assessment, which involves identifying and evaluating factors that could potentially impact the quality of the analytical method. americanpharmaceuticalreview.comscirp.org This is often done using tools like Ishikawa (fishbone) diagrams to map potential sources of variability. americanpharmaceuticalreview.com For an HPLC method, critical parameters might include mobile phase composition, pH, flow rate, and column temperature. researchgate.netacs.org
Robustness evaluation is performed to challenge the method by deliberately making small changes to these parameters and observing the impact on the results, such as peak retention time, resolution, and analyte quantification. africanjournalofbiomedicalresearch.com Design of Experiments (DoE) is a powerful statistical tool used in robustness studies to efficiently evaluate multiple parameters and their interactions. acs.org The goal is to define a "design space" within which the method is known to perform reliably. researchgate.net
Once a method has been developed and its robustness established, it must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH). dergipark.org.trafricanjournalofbiomedicalresearch.com The main validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. arkajainuniversity.ac.inafricanjournalofbiomedicalresearch.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. dergipark.org.trlongdom.org Linearity is typically evaluated by linear regression analysis and expressed by the correlation coefficient (r²). arkajainuniversity.ac.inmdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage recovered is calculated. longdom.orgwjpps.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). arkajainuniversity.ac.inresearchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. dergipark.org.trarkajainuniversity.ac.in
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dergipark.org.trarkajainuniversity.ac.in
The table below summarizes typical validation parameter values from a validated HPLC method for carbidopa and levodopa.
Interactive Table: Example Validation Parameters for a Carbidopa HPLC Method
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range (Carbidopa) | 6.25-31.25 µg/mL | dergipark.org.tr |
| Correlation Coefficient (r²) | > 0.999 | dergipark.org.tr |
| Accuracy (% Recovery) | 99.55% | dergipark.org.tr |
| Precision (%RSD) | < 2% | wjpps.com |
| LOD | 1.31 µg/mL | dergipark.org.tr |
| LOQ | 3.96 µg/mL | dergipark.org.tr |
Molecular Interactions of Carbidopa Ethyl in Biological Systems Pre Clinical
Protein Binding Interactions
The binding of carbidopa (B1219) ethyl ester and its active form, carbidopa, to proteins is a critical determinant of its distribution, availability, and mechanism of action.
Plasma Protein Binding Affinity and Kinetics
While specific quantitative data on the plasma protein binding affinity and kinetics of carbidopa ethyl ester is not extensively detailed in the available literature, it is understood that ester derivatives of pharmacologically active compounds can exhibit altered plasma protein binding compared to the parent drug. This interaction can influence the prodrug's stability and hydrolysis rate in plasma. For some ester prodrugs, binding to plasma proteins has been shown to have a stabilizing effect, slowing their conversion to the active compound. researchgate.net
Target Protein Binding Modalities
The primary target protein for carbidopa, the active metabolite of this compound ester, is Aromatic L-amino acid Decarboxylase (AADC). vulcanchem.combiosynth.com The binding of carbidopa to AADC is a key molecular interaction. The hydrazinyl group and the catechol moiety of carbidopa are essential for this interaction, which inhibits the enzyme's activity. vulcanchem.com
Recent in silico studies have explored the binding affinity of this compound ester and structurally similar compounds to Phenylalanine Hydroxylase (PAH), an enzyme involved in the synthesis of L-DOPA. dergipark.org.tr These computational models suggest that this compound ester can bind to the active site of PAH, indicating a potential for interaction with this enzyme. dergipark.org.tr The study calculated binding energies for several ligands, with this compound ester (referred to as compound E) showing a binding energy of -88.02 kcal/mol. dergipark.org.tr The interactions were characterized by hydrogen bonds and hydrophobic interactions within the drug-binding pocket of the PAH enzyme. dergipark.org.tr
Table 1: In Silico Binding Energies of Carbidopa Analogs with Phenylalanine Hydroxylase (PAH)
| Compound | Binding Energy (kcal/mol) |
| Carbidopa (A) | Not explicitly stated in the provided text |
| 3-(3,4-Dihydroxyphenyl)-2-hydrazinylpropanoic acid (B) | -92.03 |
| 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methyl propanoate (C) | -88.92 |
| 6-[3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoyl]oxyhexanoic acid (D) | -99.58 |
| This compound Ester (E) | -88.02 |
| 2-(2-aminohydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (F) | -100.45 |
| 2-[(3,4-dihydroxyphenyl)methyl]-2-hydrazinylbutanoic acid (G) | -89.96 |
Source: Akkaya and Sümer, 2024 dergipark.org.tr
Enzyme Inhibition and Induction Profiles (in vitro/pre-clinical)
The central mechanism of action for carbidopa, and by extension its prodrug this compound ester, is the inhibition of Aromatic L-amino acid Decarboxylase (AADC). vulcanchem.combiosynth.com this compound ester itself is inactive but is hydrolyzed by esterases in the body to form carbidopa. vulcanchem.com Carbidopa then acts as a peripheral AADC inhibitor, preventing the conversion of levodopa (B1675098) to dopamine (B1211576) in the peripheral tissues. vulcanchem.combiosynth.com This inhibition is crucial as it increases the bioavailability of levodopa to the central nervous system. biosynth.com
In addition to AADC, there is evidence suggesting that carbidopa and its derivatives may influence other enzymes. The catechol structure within carbidopa suggests a potential for interaction with Catechol-O-methyltransferase (COMT), another enzyme involved in the metabolism of levodopa. nih.gov Inhibition of the decarboxylation pathway by carbidopa can lead to a shift in levodopa metabolism towards the COMT pathway. karger.com
Biochemical Cross-Reactivity with Endogenous Compounds
This compound ester and its active form can interact with endogenous molecules and transport systems, which can have significant biochemical consequences.
Chelation with Metal Ions (e.g., Iron) and its Consequences
The catechol moiety (a 3,4-dihydroxyphenyl group) present in the structure of carbidopa gives it the ability to act as a chelating agent for metal ions. vulcanchem.comresearchgate.net It has been found that metal ions can contribute to the degradation of carbidopa. google.com Consequently, the inclusion of metal chelators like EDTA has been explored in liquid formulations to improve the stability of carbidopa. google.comgoogle.com This suggests that in a biological system, carbidopa has the potential to bind to endogenous metal ions, such as iron. The chelation of metal ions can be a significant interaction, as imbalances in metal ions like iron, copper, and zinc are implicated in the pathophysiology of some neurodegenerative diseases. researchgate.netnih.gov The ability of a drug to chelate these metals can have therapeutic or unintended consequences. nih.gov
Competition with Amino Acid Transporters
Carbidopa, being an amino acid derivative, can compete with endogenous amino acids for transport across biological membranes, including the gut-blood and blood-brain barriers. nih.gov Specifically, the transport of levodopa, and likely carbidopa, is mediated by the large neutral amino acid transporter 1 (LAT1). mdpi.com This transporter is responsible for carrying large neutral amino acids, and competition for this transporter can affect the absorption and distribution of both the drug and endogenous amino acids. nih.govmdpi.com The ethyl ester form of carbidopa may have different affinities for these transporters compared to carbidopa itself, potentially influencing its absorption profile before its conversion to the active drug.
Drug-Drug Interactions at a Molecular and Enzymatic Level (Pre-clinical)
This compound ester, as a prodrug, undergoes metabolic conversion to its active form, carbidopa. Its interactions within biological systems primarily revolve around this initial enzymatic hydrolysis and the subsequent actions of the active carbidopa molecule on various enzymes. Preclinical studies, including in silico and in vitro models, have elucidated these interactions.
The fundamental molecular interaction of this compound ester is its hydrolysis by esterases present in plasma and tissues. This enzymatic cleavage of the ethyl ester group is a critical activation step, releasing the pharmacologically active carbidopa. The efficiency of this hydrolysis, influenced by the activity of various esterases, is a key determinant of the bioavailability of carbidopa. Studies on similar ester-based prodrugs have shown that the rate of this enzymatic hydrolysis can be species-dependent. For instance, research on L-dopa esters demonstrated that the hydrolytic rate in plasma was significantly faster in rats compared to dogs or humans, highlighting the importance of preclinical species selection in evaluating such prodrugs. researchgate.net
Interaction with Phenylalanine Hydroxylase (PAH)
Recent in silico research has explored the direct interaction of this compound ester with phenylalanine hydroxylase (PAH), an enzyme involved in the synthesis pathway of L-DOPA. Molecular docking studies were conducted to investigate the binding affinity of this compound ester and structurally similar compounds to the active site of the human PAH enzyme. The findings suggested that this compound ester is capable of binding within the drug-binding pocket of PAH. This interaction is facilitated by the formation of hydrogen bonds and hydrophobic forces with key amino acid residues at the enzyme's active site. dergipark.org.tr
The table below summarizes the molecular docking results for this compound Ester with the PAH enzyme from the in silico study.
| Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| This compound Ester | -6.5 | L132, F138, Q214, S135, H174, Y209, G214 | Hydrophobic, Hydrogen Bonds, π-stacking, Salt Bridges |
Table based on data from an in silico study on interactions with Phenylalanine Hydroxylase. dergipark.org.tr
This potential inhibition of PAH by this compound ester could represent a secondary mechanism, interfering with the synthesis of L-tyrosine, a precursor to L-DOPA. dergipark.org.tr
Enzymatic Interactions of the Active Metabolite: Carbidopa
Following its formation from this compound ester, active carbidopa primarily functions by inhibiting the enzyme aromatic L-amino acid decarboxylase (AADC). This action is highly specific to the periphery, as carbidopa does not readily cross the blood-brain barrier. drugbank.com By inhibiting peripheral AADC, carbidopa prevents the conversion of co-administered levodopa to dopamine outside the central nervous system, which is the cornerstone of its therapeutic potentiation. nih.gov
Preclinical in vitro studies using preparations from rat liver have also investigated the effects of carbidopa on other enzymatic pathways, such as the oxidative metabolism of tryptophan. These studies revealed that carbidopa can inhibit enzymes like tryptophan oxygenase and kynureninase at concentrations that could be pharmacologically relevant. vulcanchem.com However, it did not show significant inhibition of 3-hydroxy-anthranilate oxidase or nicotinamide (B372718) phosphoribosyltransferase. vulcanchem.com
Further preclinical research has demonstrated that carbidopa can interfere with reactions catalyzed by peroxidases and can also be oxidized by the enzyme tyrosinase. acs.org The interaction with tyrosinase is of particular interest due to the enzyme's role in melanin (B1238610) synthesis and its ability to oxidize catechols like L-dopa. acs.org
The table below details the preclinical enzymatic interactions of carbidopa, the active metabolite of this compound ester.
| Enzyme | Biological System/Model | Observed Effect of Carbidopa | Reference |
| Aromatic L-amino acid Decarboxylase (AADC) | General Preclinical Models | Potent inhibition in peripheral tissues. | drugbank.com |
| Tryptophan Oxygenase | Rat Liver Preparations (in vitro) | Inhibition. | vulcanchem.com |
| Kynureninase | Rat Liver Preparations (in vitro) | Inhibition. | vulcanchem.com |
| Tyrosinase | Murine Melanoma Model | Substrate for oxidation. | acs.org |
| Peroxidases | In vitro enzyme/substrate systems | Interference with catalytic reactions. | acs.org |
Computational and Theoretical Studies of Carbidopa Ethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules like carbidopa (B1219) and its derivatives. These computational methods allow for the detailed examination of molecular properties that are often difficult to probe experimentally.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study carbidopa and related compounds to understand their geometry, stability, and reactivity. researchgate.netchemicalpapers.com
Researchers have employed DFT with various functionals, such as B3LYP, to perform geometry optimizations and determine the most stable conformations of carbidopa. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's three-dimensional structure. iorst.net For instance, studies have shown that carbidopa is not a planar molecule, and its amino acid side chain can act as a free rotator around several single bonds, leading to a broad and flat potential energy surface. researchgate.net The global minimum energy structure can be identified through these calculations, providing a foundational understanding of its conformational preferences. researchgate.net
DFT calculations are also utilized to analyze vibrational spectra (FTIR and Raman), helping to assign vibrational modes and identify characteristic marker bands for the molecule. researchgate.net Furthermore, theoretical investigations into the oxidation processes of carbidopa, supported by DFT, have provided insights into its reaction mechanisms. chemicalpapers.com
Table 1: Selected DFT Functionals Used in Carbidopa Studies
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311++G** | Geometry optimization, vibrational spectra | researchgate.netresearchgate.net |
| LDA/PWC | - | Exploration of stable conformations | iorst.net |
| GGA/PBE | - | Exploration of stable conformations | iorst.net |
| GGA/BLYP | - | Exploration of stable conformations | iorst.net |
This table is interactive. You can sort and filter the data.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.dechemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically color-coded with red and blue, respectively. researchgate.net
For molecules like carbidopa, MEP analysis can identify the electron-rich regions, such as those around the oxygen atoms of the catechol group and the carboxyl group, which are susceptible to interactions with positively charged species. researchgate.netchemrxiv.org Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive electrostatic potential. This visual representation of chemical reactivity provides crucial insights for understanding intermolecular interactions, including those with biological targets. chemrxiv.orgmdpi.com The topology of the MESP, including its critical points, can further delineate electron-rich locations like lone pairs and π-bonds. mdpi.com
HOMO/LUMO Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). lumenlearning.com The energy and shape of these orbitals are fundamental in determining a molecule's chemical reactivity and its electronic transitions. masterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For carbidopa, analysis of the HOMO and LUMO can reveal the sites most likely to be involved in charge transfer interactions. researchgate.net Natural Bond Orbital (NBO) analysis often complements HOMO-LUMO studies by providing a deeper understanding of charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. dergipark.org.tr Time-dependent DFT (TD-DFT) calculations can further elucidate the nature of electronic transitions, indicating whether they involve charge transfer between different parts of the molecule, such as from the catechol ring to the amino acid side chain. researchgate.net
Table 2: Key Concepts in HOMO/LUMO Analysis
| Concept | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Represents the ability to donate an electron. masterorganicchemistry.com |
| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. | Represents the ability to accept an electron. masterorganicchemistry.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
This table is interactive. You can sort and filter the data.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques that predict how a ligand, such as carbidopa ethyl, interacts with a protein's binding site and the subsequent behavior of the complex.
Ligand-Protein Binding Mechanisms
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. jetir.org This technique is instrumental in drug design and understanding the molecular basis of a drug's action. researchgate.net For carbidopa and its analogs, docking studies have been performed with its target enzyme, DOPA decarboxylase (DDC), to elucidate the binding interactions. researchgate.net
These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site. dergipark.org.tr For example, docking of carbidopa into the phenylalanine hydroxylase (PAH) enzyme, which is structurally similar to DDC, showed interactions with residues like L132, F138, and H169 through hydrogen bonds and hydrophobic forces. dergipark.org.tr The binding energy, calculated by the docking software, provides an estimate of the binding affinity of the ligand for the protein. researchgate.net
The binding process itself can occur through different mechanisms, including:
Conformational Selection: The ligand binds to a pre-existing active conformation of the protein. numberanalytics.com
Induced Fit: The initial binding of the ligand induces a conformational change in the protein to accommodate the ligand. numberanalytics.com
Conformational Analysis of this compound and its Binding States
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For a flexible molecule like this compound, understanding its conformational preferences is crucial, as only specific conformations may be able to bind effectively to the target protein. researchgate.net
DFT-based molecular dynamics (MD) simulations can be used to explore the conformational space of carbidopa. researchgate.net These simulations track the movements of atoms over time, providing insights into the molecule's flexibility and the various conformations it can adopt. researchgate.net
When a ligand binds to a protein, both molecules can undergo conformational changes. biorxiv.org Analyzing the binding states involves examining the conformation of this compound within the active site of the enzyme. This analysis can reveal how the molecule adapts its shape to fit the binding pocket and form favorable interactions. mdpi.com The stability of these binding states can be further assessed using molecular dynamics simulations of the ligand-protein complex, which can also highlight the dynamic nature of the interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach vital in modern drug design for predicting the biological activity of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical correlation between the chemical structure and biological activity, enabling the prediction of potency for novel molecules before their synthesis, thereby saving time and resources. tiu.edu.iq The development of a robust QSAR model involves calculating molecular descriptors that encode structural features, selecting the most relevant descriptors, and creating a statistical model, which is then rigorously validated. mdpi.com
While specific QSAR studies focusing exclusively on this compound are not prominent in the literature, extensive research has been conducted on its analogues for various therapeutic targets. These studies provide valuable insights into the structural requirements for biological activity within this class of compounds.
For instance, QSAR analyses performed on inhibitors of monoamine oxidase (MAO), a target relevant to Parkinson's disease treatment, have demonstrated that activity is influenced by specific molecular properties. One such study on MAO inhibitors resulted in a Partial Least Squares (PLS) model with a high squared correlation coefficient (R²) of 0.988 and a cross-validated R² (Q²) of 0.861. nih.gov The analysis revealed that inhibitory activity was favored by large, electron-withdrawing, and hydrophobic substituents at certain positions on the molecule. nih.gov Conversely, electron-donating groups at other positions were found to increase biological activity. nih.gov
In another 3D-QSAR study on a series of dopamine (B1211576) D2/D3 receptor ligands, researchers developed a model with strong predictive power, indicated by a Q² of 0.756. nih.gov The resulting models suggested that the presence of hydrogen-bond donors, such as primary amine and hydroxyl groups, near specific positions on the phenyl ring had a favorable effect on biological activity. nih.gov Furthermore, the models' hydrophobic volume maps indicated that hydrophobic interactions at other positions of the aromatic ring also increased the compounds' activity. nih.gov
The general approach in these studies is to correlate descriptors—representing steric, electronic, and hydrophobic properties—with the biological endpoint. The reliability of these models is assessed through various validation metrics, ensuring they can accurately predict the activity of new analogues. mdpi.com
Below is a table summarizing representative statistical results from a 3D-QSAR study on related dopamine receptor ligands, illustrating the robustness of the generated models. nih.gov
Table 1: Statistical Parameters for a 3D-QSAR Model of Dopamine Receptor Ligand Analogues
| Parameter | Description | Value |
|---|---|---|
| R² | Squared Correlation Coefficient (Training Set) | 0.925 |
| Q² | Squared Correlation Coefficient (Test Set) | 0.756 |
| SD | Standard Deviation of the Regression | 0.045 |
| RMSE | Root Mean Square Error (Test Set) | 0.107 |
| Pearson-R | Pearson Correlation Coefficient (Test Set) | 0.907 |
This data demonstrates a high degree of statistical confidence in the model's ability to correlate structural features with biological activity for this class of compounds. nih.gov Such findings are instrumental in guiding the synthesis of new derivatives with potentially enhanced potency.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. dergipark.org.tr These computational methods assess the pharmacokinetic profile of a compound from its chemical structure alone, allowing for the early identification of candidates with favorable drug-like properties and flagging those with potential liabilities, such as poor absorption or toxicity. dergipark.org.trbiorxiv.org
For this compound Ester, computational tools and databases provide predictions for key physicochemical properties that govern its ADME profile. These descriptors are fundamental to models like Lipinski's Rule of Five, which assesses the oral bioavailability of a drug candidate. dergipark.org.tr A recent in silico study investigated this compound Ester (designated as ligand E) alongside Carbidopa and other structurally similar compounds to predict their pharmacokinetic and safety profiles. dergipark.org.tr
The analysis predicted that this compound Ester, similar to Carbidopa, would not cross the blood-brain barrier (BBB). dergipark.org.tr In terms of safety, the ADMET analysis classified its acute oral toxicity as Category III, which corresponds to compounds that are considered slightly toxic, with an LD50 value between 500 mg/kg and 5000 mg/kg. dergipark.org.tr
The fundamental molecular properties of this compound Ester, computed from its structure and available in public databases, form the basis for these ADME predictions. nih.govnih.gov
Table 2: Computed Physicochemical Properties of this compound Ester Relevant to ADME Prediction
| Property | Value | Significance in ADME | Reference |
|---|---|---|---|
| Molecular Weight | 254.28 g/mol | Influences diffusion and absorption; typically <500 for oral drugs. | nih.govnih.gov |
| XLogP3-AA (LogP) | 0.8 | Measures lipophilicity, affecting absorption and distribution. | nih.govnih.gov |
| Hydrogen Bond Donors | 4 | Affects solubility and membrane permeability; typically ≤5. | nih.gov |
| Hydrogen Bond Acceptors | 6 | Affects solubility and receptor binding; typically ≤10. | nih.gov |
| Rotatable Bond Count | 6 | Relates to molecular flexibility and oral bioavailability; typically ≤10. | nih.gov |
| Topological Polar Surface Area (TPSA) | 105 Ų | Predicts transport properties, including BBB penetration. | nih.govnih.gov |
These computed properties for this compound Ester generally align with the characteristics of orally bioavailable drugs. The following table summarizes the key outcomes from the comparative in silico ADME/T study. dergipark.org.tr
Table 3: Summary of Predicted ADME/T Properties for this compound Ester
| ADME/T Parameter | Predicted Outcome | Description | Reference |
|---|---|---|---|
| Blood-Brain Barrier (BBB) Penetration | Does not cross | The molecule is not expected to readily enter the central nervous system. | dergipark.org.tr |
| Acute Oral Toxicity | Category III (Slightly toxic) | Corresponds to an LD50 range of >500 mg/kg to <5000 mg/kg. | dergipark.org.tr |
| Oral Bioavailability | Favorable | The compound adheres to most of Lipinski's Rule of Five criteria. | dergipark.org.tr |
These in silico findings are crucial for guiding further development, suggesting that while this compound Ester may have a favorable general absorption profile, its utility would be limited to peripheral targets due to its predicted inability to penetrate the BBB. dergipark.org.tr
Emerging Research Directions and Academic Challenges for Carbidopa Ethyl
Exploration of Novel Pre-clinical Applications Beyond Established Roles
The primary function of carbidopa (B1219) is the inhibition of aromatic L-amino-acid decarboxylase (DDC), an enzyme crucial for the biosynthesis of dopamine (B1211576) from L-DOPA and serotonin (B10506) from L-tryptophan. wikipedia.org By inhibiting DDC in the periphery, carbidopa allows a greater proportion of administered levodopa (B1675098) to reach the central nervous system. wikipedia.org
Pre-clinical research into carbidopa ethyl is focused on leveraging its chemical structure as an ester to potentially modify the pharmacokinetic profile of the parent compound, carbidopa. The core hypothesis is that the ethyl esterification may enhance lipophilicity, potentially improving membrane permeability and altering tissue distribution compared to carbidopa. This concept is analogous to the development of levodopa ethyl ester, which was investigated to improve transdermal delivery. michaeljfox.org
Novel pre-clinical investigations could therefore explore:
Enhanced Blood-Brain Barrier (BBB) Penetration: While carbidopa's primary role is peripheral, studies could investigate if the ethyl ester modification allows for any measurable increase in CNS penetration, which could modulate central DDC activity in specific experimental models.
Targeted Peripheral Effects: Research may focus on whether this compound exhibits differential activity or accumulation in specific peripheral tissues compared to carbidopa, which could be relevant for conditions where peripheral monoamine metabolism plays a key role.
Prodrug Strategy Evaluation: A significant research direction is the characterization of this compound as a prodrug. Pre-clinical studies would need to meticulously map its conversion (hydrolysis) back to active carbidopa in plasma and target tissues, determining the rate and location of this bioactivation.
Development of Advanced Drug Delivery Systems for Pre-clinical Evaluation
To optimize its therapeutic potential and overcome limitations associated with conventional administration, advanced drug delivery systems are being explored for compounds like carbidopa. nih.gov These systems aim to provide sustained release, reduce dosing frequency, and maintain stable plasma concentrations. nih.govsphinxsai.com The application of these technologies to this compound is a key area of pre-clinical research.
Particulate drug delivery systems, such as microparticles and nanoparticles, offer a versatile platform for drug encapsulation. nih.govmdpi.com These systems can be engineered from various biocompatible and biodegradable polymers to control the release of the encapsulated agent. sphinxsai.commdpi.com
Microparticles: Generally ranging from 1-1000 µm, microparticles can serve as a depot for sustained drug release following administration. mdpi.com For this compound, encapsulation in biodegradable polymer microspheres, such as those made from poly(l-lactide) (PLA) or poly(d,l-lactide-co-glycolide) (B1216819) (PLGA), could be evaluated in animal models to achieve prolonged, stable levels of the compound after a single injection. sphinxsai.com This approach has been theoretically discussed for the carbidopa/levodopa combination. tandfonline.com
Nanoparticles: With dimensions typically below 100 nm, nanoparticles have different biological interactions compared to microparticles. nih.gov Their small size may facilitate different patterns of distribution. Formulating this compound into nanoparticles could be explored in pre-clinical models to assess targeted delivery to specific cell types or tissues.
Table 1: Comparison of Microparticle and Nanoparticle Drug Delivery Systems for Pre-clinical this compound Research
| Feature | Microparticle Systems | Nanoparticle Systems |
| Size Range | 1-1000 µm mdpi.com | < 100-1000 nm nih.gov |
| Primary Goal | Sustained/prolonged local or systemic release nih.govmdpi.com | Targeted delivery, potentially improved tissue penetration nih.gov |
| Common Polymers | PLGA, PLA, Ethylcellulose sphinxsai.commdpi.com | PLGA, PLA, Polyethylene glycol (PEG) derivatives sphinxsai.com |
| Pre-clinical Aim for this compound | To create a long-acting injectable formulation for continuous peripheral DDC inhibition in animal models. | To investigate tissue-specific targeting and cellular uptake in pre-clinical studies. |
Sustained-release formulations are designed to release a drug slowly over an extended period, which can maintain drug concentrations within the therapeutic window and improve patient compliance by reducing dosing frequency. nih.gov This principle is central to the development of controlled-release (CR) versions of carbidopa/levodopa products. pharmaexcipients.comgoogle.com
For this compound, pre-clinical research focuses on:
Polymer Matrix Tablets: In this approach, this compound would be uniformly dispersed within a polymer matrix. google.com The rate of drug release is controlled by the erosion of the polymer or by diffusion of the drug through the matrix. google.com Pre-clinical evaluation in animal models would involve pharmacokinetic studies to confirm that the release is slow and consistent.
Implantable Systems: For long-term therapy studies in animal models, implantable systems that provide a continuous and progressive supply of the drug are an option. sphinxsai.com These systems, often made of biocompatible materials like silicone elastomers or ethylene-vinyl acetate (B1210297) derivatives, could be loaded with this compound to ensure constant exposure over weeks or months, which is valuable for chronic disease models. sphinxsai.com
Targeted Delivery: This advanced approach aims to deliver the drug specifically to the site of action. While less developed for carbidopa (whose primary action is systemic in the periphery), pre-clinical models could explore nanoparticle-based systems functionalized with ligands that target specific enzymes or transporters in peripheral tissues of interest.
Microparticle and Nanoparticle Formulations
Integrated Omics Approaches in this compound Research (e.g., Metabolomics, Proteomics in Animal Models)
"Omics" technologies provide a powerful, system-wide view of molecular changes in response to a drug. mdpi.com The integration of proteomics (the study of proteins) and metabolomics (the study of metabolites) is a promising strategy to elucidate the complete biological mechanisms of a compound like this compound in pre-clinical animal models. frontiersin.org
Proteomics: In the context of this compound research, quantitative proteomics could be used in animal models to compare protein expression profiles in tissues (e.g., liver, kidney, intestine) between treated and control groups. wistar.org This could identify changes in the expression of DDC, other enzymes involved in monoamine metabolism, or reveal off-target protein interactions. Techniques like isobaric mass tags (TMT) or label-free quantification would be employed to analyze tissue or plasma samples. wistar.org
Metabolomics: Non-targeted metabolomic analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can identify and quantify hundreds of small molecules in a biological sample. frontiersin.org In animal models treated with this compound, this would reveal shifts in metabolic pathways. For instance, researchers could measure levels of levodopa, dopamine, serotonin, and their respective metabolites in plasma and tissues to directly assess the biochemical impact of DDC inhibition. nih.gov It could also uncover unexpected metabolic alterations.
Integrated Analysis: The true power of this approach lies in integrating the proteomic and metabolomic datasets. frontiersin.org For example, a decrease in a specific metabolite could be correlated with the downregulation of an enzyme identified in the proteomic analysis. This integrated approach can help build a comprehensive picture of the drug's mechanism of action, identify potential biomarkers of efficacy or toxicity, and understand the systemic response in an animal model. nih.gov
Table 2: Hypothetical Omics Biomarkers in a Pre-clinical Animal Study of this compound
| Omics Field | Potential Biomarker | Rationale for Investigation |
| Proteomics | DOPA Decarboxylase (DDC) | Confirm target engagement and quantify changes in enzyme levels in peripheral tissues. |
| Proteomics | Tyrosine Hydroxylase | Investigate potential feedback mechanisms affecting the rate-limiting step of dopamine synthesis. nih.gov |
| Metabolomics | Homovanillic Acid (HVA) | Measure the downstream metabolite of dopamine as a marker of peripheral dopamine turnover. wikipedia.org |
| Metabolomics | 5-Hydroxyindoleacetic Acid (5-HIAA) | Assess the impact on the serotonin pathway, as DDC is also involved in its synthesis. wikipedia.org |
| Metabolomics | L-Glutamic Acid, L-Glutamine | Explore broader effects on neurotransmitter systems and amino acid metabolism in the CNS and periphery. nih.gov |
Addressing Research Limitations and Methodological Challenges in this compound Studies
The pre-clinical investigation of a new chemical entity like this compound is subject to numerous methodological challenges that must be rigorously addressed.
Analytical Method Development: A primary challenge is the development and validation of sensitive and specific analytical methods (e.g., HPLC, LC-MS/MS) to quantify this compound and its primary metabolite, carbidopa, in various biological matrices (plasma, brain, liver, etc.). This is fundamental for accurate pharmacokinetic and metabolic studies.
Animal Model Selection and Relevance: The choice of animal model is critical. While rodent models are common, the metabolism and physiology of monoamine systems can differ significantly from humans. Researchers must justify the selection of a particular species and strain and acknowledge the limitations in translating findings to human physiology.
Data Interpretation and Confounding Factors: Pre-clinical studies, particularly those using "omics" technologies, generate vast datasets. A significant challenge is to distinguish true biological signals from noise and to avoid over-interpretation of correlational data. frontiersin.org Factors such as diet, stress, and the gut microbiome of the animals can act as confounders that influence proteomic and metabolomic profiles.
Bias in Non-Randomized Studies: As in all research, biases such as selection bias (how animals are allocated to groups) and information bias (errors in measurement) must be minimized through careful experimental design, randomization, and blinding of investigators where possible. researchgate.netresearchgate.net
Long-Term Stability and Formulation Issues: For chronic studies, ensuring the stability of this compound in its formulation (e.g., in drinking water, feed, or an implantable device) over the duration of the experiment is a critical methodological hurdle. The formulation itself must be shown to be inert and not contribute to the observed effects. mdpi.com
Q & A
Q. What are the established synthetic pathways for Carbidopa, and how do ethyl-based reagents contribute to its synthesis?
Carbidopa is synthesized via the reaction of substituted benzamidines with ethyl nitropropionate derivatives. For instance, ethyl 2-nitropropionate reacts with dimethyl-4-hydroxobenzamidine under controlled conditions to yield intermediates, which are further processed . Researchers should optimize reaction parameters (e.g., temperature, solvent polarity) to minimize side products.
Q. Which impurities are commonly associated with Carbidopa, and how are they identified?
Carbidopa impurities include methyl esters (e.g., Carbidopa Methyl Ester, MM1501.04) and hydrated derivatives (e.g., Carbidopa Impurity 12, C074012). These are identified using HPLC with chaotropic mobile phases (e.g., perchloric acid) and validated against reference standards . Characterization involves 1H-NMR, mass spectrometry, and comparative retention times .
Q. What analytical techniques are recommended for quantifying Carbidopa in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with C18 columns and mobile phases containing ion-pairing agents (e.g., sodium octane sulfonate) is standard. For complex matrices (e.g., plasma), solid-phase extraction or protein precipitation is advised. Method validation should include linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%) .
Advanced Research Questions
Q. How does Carbidopa inhibit T-cell activation, and what experimental models validate this mechanism?
Carbidopa suppresses T-cell proliferation by interfering with aromatic L-amino acid decarboxylase (AADC), reducing dopamine synthesis required for T-cell signaling. In vitro, murine splenocytes are treated with Carbidopa (10–100 µM) and stimulated with anti-CD3/CD28 antibodies. In vivo, experimental autoimmune encephalitis (EAE) models show reduced disease severity post-Carbidopa administration (10 mg/kg/day). Flow cytometry and cytokine ELISAs are used to quantify suppression .
Q. What evidence supports Carbidopa’s anti-cancer potential, and how are these effects tested preclinically?
Carbidopa inhibits cancer cell proliferation (e.g., colon, lung) by targeting mitochondrial respiration. In vitro, IC50 values are determined via MTT assays (24–72 hr exposure). In xenograft mouse models, Carbidopa (20 mg/kg, oral) reduces tumor volume by 40–60% compared to controls. RNA sequencing and metabolomics (e.g., Seahorse assays) are employed to map metabolic disruptions .
Q. How does Carbidopa enhance PET imaging of neuroendocrine tumors, and what methodological challenges arise?
Carbidopa (150 mg, oral) inhibits peripheral decarboxylation of 18F-Fluoro-L-DOPA, increasing tracer availability for brain/pancreatic imaging. Protocols involve pre-administration 60 minutes before tracer injection. However, in congenital hyperinsulinism (CHI) patients, Carbidopa reduces pancreatic uptake, complicating lesion delineation. Researchers must adjust dosing or combine with COMT inhibitors (e.g., OR-611) to improve signal-to-noise ratios .
Q. How do researchers resolve contradictions in Carbidopa’s efficacy across different clinical cohorts?
Discrepancies (e.g., variable PET imaging outcomes in CHI vs. Parkinson’s patients) are addressed via subgroup stratification and pharmacokinetic modeling. For example, plasma 18F-Fluoro-L-DOPA levels are measured at 30, 60, and 90 minutes post-administration. Covariates like age, AADC expression, and renal clearance are integrated into nonlinear mixed-effects models (NONMEM) .
Q. What experimental designs are optimal for studying Carbidopa in Parkinson’s disease animal models?
MPTP-induced Parkinsonian mice receive Carbidopa (25 mg/kg) + L-DOPA (6 mg/kg) daily for 6 days. Behavioral tests (e.g., AIM scores, locomotor activity) are conducted 20–40 minutes post-dose. Postmortem, striatal dopamine is quantified via HPLC-ECD. To avoid confounders, control groups receive Carbidopa alone, and randomization is used to mitigate bias .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., Carbidopa’s dual role in enhancing/impeding PET signals), employ meta-regression to assess study heterogeneity (e.g., dosage, patient age, co-medications) .
- In Vivo vs. In Vitro Correlation : Validate findings using parallel in vitro (e.g., primary neuron cultures) and in vivo (e.g., transgenic PD mice) systems to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
